Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) is a synthetic peptide substrate primarily used in enzymatic assays to investigate the activity and specificity of proteases, particularly those belonging to the chymotrypsin-like serine protease family. [, , , , , , , , , , , , , , , , , , , , , , , , ]. Its use stems from the specific recognition and cleavage of the peptide bond between phenylalanine and p-nitroanilide by these enzymes. This cleavage releases the p-nitroanilide moiety, which can be detected spectrophotometrically due to its absorbance at 405 nm, providing a quantitative measure of enzyme activity.
The compound is classified as a synthetic peptide substrate and falls under the category of peptide derivatives used in enzyme assays. It is commonly used in research related to proteases and peptidyl-prolyl isomerases, which play significant roles in protein folding and cellular processes.
The synthesis of Suc-Ala-Leu-Pro-Phe-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the introduction of protective groups to prevent unwanted reactions during synthesis.
Key Steps in Synthesis:
The final product can be characterized by mass spectrometry and analytical chromatography to confirm its identity and purity.
Suc-Ala-Leu-Pro-Phe-pNA has a molecular formula of and a molecular weight of approximately 666.73 g/mol. The structure consists of:
The molecular structure can be represented as follows:
This structure allows for specific interactions with enzymes that recognize proline-containing substrates.
Suc-Ala-Leu-Pro-Phe-pNA undergoes hydrolysis when cleaved by specific proteases. The reaction typically involves:
The kinetic parameters for this reaction have been documented; for example, the Michaelis-Menten constant () and turnover number () provide insights into enzyme efficiency when utilizing this substrate.
The mechanism of action involves the interaction between Suc-Ala-Leu-Pro-Phe-pNA and specific proteases such as cathepsin G or FK506 binding proteins. The binding typically occurs at the proline residue, which is crucial for enzyme specificity due to its unique conformational properties.
These parameters help researchers understand how different enzymes interact with this substrate under various conditions.
Suc-Ala-Leu-Pro-Phe-pNA has several applications in scientific research:
This compound serves as an essential tool for biochemists studying enzyme mechanisms and protein dynamics, contributing valuable insights into cellular processes and therapeutic targets.
Suc-Ala-Leu-Pro-Phe-PNA (also designated Suc-ALPF-pNA) is a synthetic tetrapeptide substrate with the systematic name N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine p-nitroanilide. Its molecular formula is C₃₃H₄₂N₆O₉, corresponding to a molecular weight of 666.72 g/mol [3] [4]. The compound features three key structural components:
Table 1: Chemical Identifiers of Suc-Ala-Leu-Pro-Phe-PNA
Property | Value |
---|---|
CAS Registry Number | 128802-78-8 |
IUPAC Name | 4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[(4-nitrophenyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropyl]amino]-3-methyl-1-oxobutyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Molecular Formula | C₃₃H₄₂N₆O₉ |
Molecular Weight | 666.72 g/mol |
Purity Specifications | ≥98% (HPLC) [4] |
The peptide's significance lies in the Pro-Phe bond, which is susceptible to isomerization by peptidyl-prolyl isomerases (PPIases). The adjacent hydrophobic residues (Ala, Leu) mimic natural protein folding substrates [3] [5].
Suc-Ala-Leu-Pro-Phe-PNA emerged in the late 1980s–1990s during efforts to develop protease-free assays for PPIases. Traditional assays required chymotrypsin to hydrolyze products, introducing confounding variables through additional enzymatic activity [8]. This substrate's design incorporated the self-reporting p-nitroaniline group, enabling direct spectrophotometric detection of isomerization without coupled proteases [3] [8].
Its adoption coincided with critical discoveries about FK506-binding proteins (FKBPs). Researchers required substrates resistant to non-specific cleavage yet sensitive to isomerization kinetics. The Ala-Leu-Pro-Phe sequence demonstrated superior specificity for FKBP catalysis compared to earlier substrates like Suc-Ala-Ala-Pro-Phe-pNA, as the leucine residue enhanced binding affinity [5] [9]. Commercial availability solidified its role in standardizing PPIase studies by the early 2000s [3] [4].
Kinetic Profiling of Enzymes
Suc-Ala-Leu-Pro-Phe-PNA enabled precise quantification of PPIase kinetics. For human FKBP12 at 5°C:
Table 2: Kinetic Parameters of Human FKBP with Suc-Ala-Leu-Pro-Phe-PNA
Parameter | Value | Conditions |
---|---|---|
kcat | 600 s⁻¹ | 5°C, 2.5% trifluoroethanol |
Km | 0.5 mM | pH 5–10 |
kcat/Km | 1.2 × 10⁶ M⁻¹s⁻¹ | Deuterium isotope effect: 1.14 ± 0.03 |
The pH independence (pH 5–10) of kcat/Km and the observed deuterium isotope effect (1.14 ± 0.03) supported a "conformational twist" mechanism. This occurs through desolvation of the peptide bond in FKBP's hydrophobic active site rather than nucleophilic attack or specific proton donation [5].
Substrate Specificity Studies
Comparative analyses revealed that Suc-Ala-Leu-Pro-Phe-PNA is ~10-fold more reactive with FKBP than Suc-Ala-Ala-Pro-Phe-pNA. The leucine side chain enhances hydrophobic interactions within the enzyme's substrate-binding pocket [5] [9]. This specificity differentiates it from parvulin-type PPIases (e.g., Pin1), which prefer phosphorylated Ser/Thr preceding proline [6].
Enzyme Mechanism Elucidation
The substrate was pivotal in characterizing catalytically inactive parvulin domains. For example, the parvulin domain of E. coli PpiD (PpiD*) binds Suc-Ala-Leu-Pro-Phe-PNA but exhibits no isomerase activity. NMR chemical shift mapping localized binding to the parvulin active site, resembling the inactive chaperone domain of SurA rather than catalytic parvulins [2]. This helped redefine functional diversity within the parvulin family.
Technological Impact in Assays
Table 3: Comparative Reactivity of PPIase Substrates
Substrate | PPIase Target | Relative Reactivity | Key Structural Feature |
---|---|---|---|
Suc-Ala-Leu-Pro-Phe-pNA | FKBP | 1.0 (reference) | Leu at P2 position |
Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin/FKBP | 0.1 | Ala at P2 position |
Phospho-Ser-Glu-Pro-pNA | Pin1 parvulin | Not applicable | Phosphorylated Ser residue |
This substrate remains indispensable for probing the structural determinants of PPIase catalysis and screening isomerase-targeted therapeutics [3] [5].
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